Macrosphelide A

Description

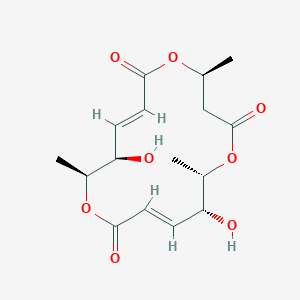

Structure

3D Structure

Properties

IUPAC Name |

(4S,7E,9R,10S,13E,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMMUATWVTYSFD-FTXQSDARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Macrosphelide A: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Foreword: The Allure of the Macrocycle

Nature, in its boundless ingenuity, has long been the premier chemist, crafting molecular architectures of breathtaking complexity and potent biological activity. Among these natural products, macrocycles hold a place of particular reverence. Their inherent conformational pre-organization and large surface areas allow them to engage with biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules. Macrosphelide A, a 16-membered macrolide first isolated from the fungus Microsphaeropsis sp., stands as a compelling exemplar of this class.[1] Its intriguing biological profile, spanning anti-cancer, anti-adhesion, and immunosuppressive activities, coupled with a synthetically tractable framework, has made it a focal point for medicinal chemists and drug discovery scientists.[1][2]

This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the structure-activity relationships (SAR) of this compound. We will dissect the key structural motifs that govern its biological effects, delve into the synthetic strategies that have enabled the exploration of its chemical space, and illuminate the molecular mechanisms that underpin its therapeutic potential. Our journey will be grounded in experimental data, providing a rigorous and practical framework for the rational design of next-generation this compound analogs.

The Core Architecture and Biological Landscape of this compound

This compound (MSA) is a 16-membered macrolide characterized by three ester linkages within its core structure.[3] This unique architecture imparts a degree of rigidity, pre-organizing the molecule for target engagement. The initial biological activity reported for MSA was its ability to inhibit the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVECs), a critical step in inflammation and cancer metastasis.[1][2] Subsequent investigations have revealed a broader spectrum of activities, including potent anti-cancer effects and immunosuppressive properties.[1][2]

A pivotal breakthrough in understanding the anti-cancer properties of MSA was the discovery that it simultaneously targets key enzymes in cellular metabolism: enolase 1 (ENO1), aldolase A (ALDOA), and fumarate hydratase (FH).[4] By inhibiting these enzymes, MSA disrupts both glycolysis and the tricarboxylic acid (TCA) cycle, effectively cutting off the energy supply to cancer cells that are heavily reliant on these pathways (the Warburg effect).[4] This multi-targeted approach to cancer metabolism represents a highly promising therapeutic strategy.

Dissecting the Structure-Activity Relationship: A Tale of Analogs

The exploration of the SAR of this compound has been driven by the synthesis and biological evaluation of a multitude of natural and synthetic analogs. These studies have provided invaluable insights into the contributions of different structural features to the molecule's diverse activities.

Modifications to the Macrolide Core

The 16-membered ring of this compound is not merely a scaffold but an active participant in its biological function. Alterations to the ring size and the nature of the ester linkages have been shown to significantly impact activity.

One of the earliest and most informative natural analogs is Macrosphelide B (MSB) , which is the oxidized form of MSA at the C-14 position, featuring a ketone instead of a hydroxyl group.[5][6] This seemingly minor change has a profound effect on its anti-adhesion properties. While MSA is a potent inhibitor of HL-60 cell adhesion to HUVECs with an IC50 of 3.5 µM, MSB is significantly less active, with an IC50 of 36 µM.[2] This highlights the critical importance of the C-14 hydroxyl group for this particular activity.

Further studies on core modifications have revealed that the presence of carbonyl groups can be linked to cytotoxicity.[7] For instance, a diketo-MS analog exhibited cytotoxic effects at high concentrations, whereas MSA itself did not.[7]

The Influence of Side Chains

The substituents adorning the macrocyclic core play a crucial role in fine-tuning the biological activity of this compound. The C3 position, in particular, has emerged as a key site for modification to enhance potency.

A study focused on C3-modified derivatives demonstrated that alterations at this position could significantly improve cytotoxic activity against cancer cell lines.[8] This finding has spurred the development of synthetic strategies to introduce diverse functionalities at this site, with the goal of optimizing anti-cancer efficacy.

The table below summarizes the reported biological activities of key this compound analogs, providing a quantitative basis for understanding the SAR.

| Compound | Modification | Anti-Adhesion IC50 (µM) | Anti-Cancer Activity | Reference |

| This compound | - | 3.5 (HL-60 on HUVEC) | Inhibits ENO1, ALDOA, FH | [2][4] |

| Macrosphelide B | C-14 ketone | 36 (HL-60 on HUVEC) | Suppresses metastasis via sLe(x)/E-selectin inhibition | [2][9] |

| C3-modified analog | Undisclosed C3 modification | Not Reported | Increased cytotoxicity | [8] |

| Diketo-MS | C-8 and C-14 ketones | Not Reported | Cytotoxic at high concentrations | [7] |

Illuminating the Mechanism of Action: From Metabolism to Metastasis

A deep understanding of a molecule's mechanism of action is paramount for its successful development as a therapeutic agent. Research into this compound has unveiled two distinct and compelling mechanisms that contribute to its anti-cancer and anti-inflammatory potential.

Targeting the Metabolic Engine of Cancer

As previously mentioned, this compound exerts its anti-cancer effects by simultaneously inhibiting three critical enzymes in glucose metabolism: ENO1, ALDOA, and FH.[4] This multi-pronged attack on the Warburg effect, a hallmark of cancer, leads to a catastrophic energy crisis within the tumor cell, ultimately triggering apoptosis.

The following diagram illustrates the points of inhibition by this compound in the glycolysis and TCA cycle pathways.

Caption: this compound inhibits key enzymes in glycolysis and the TCA cycle.

Disrupting the Cascade of Cell Adhesion

The anti-adhesion properties of Macrosphelides are particularly relevant to their potential in preventing cancer metastasis and treating inflammatory diseases. Macrosphelide B has been shown to inhibit the adhesion of cancer cells to the endothelium by targeting the interaction between sialyl Lewis(x) (sLe(x)) on cancer cells and E-selectin on endothelial cells.[9] This interaction is a critical step in the extravasation of cancer cells from the bloodstream to distant tissues.

The diagram below depicts the proposed mechanism of Macrosphelide B in inhibiting cell adhesion.

Caption: Macrosphelide B inhibits cancer cell adhesion.

Experimental Protocols: Synthesizing the Future of Macrosphelide-Based Therapeutics

The ability to synthesize this compound and its analogs is fundamental to advancing our understanding of their SAR and unlocking their therapeutic potential. Numerous total syntheses have been reported, employing a variety of elegant strategies to construct the challenging 16-membered macrocycle.[3][10]

General Synthetic Strategy: A Convergent Approach

A common and effective strategy for the synthesis of this compound involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together in the final stages. A widely used method for the crucial macrolactonization step is the Yamaguchi esterification.[10]

The following diagram outlines a generalized workflow for the synthesis of this compound.

Caption: A convergent synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis of a C3-Modified this compound Analog

The following is a representative, step-by-step protocol adapted from the literature for the synthesis of a C3-modified this compound analog, illustrating the key chemical transformations involved.[8]

Step 1: Esterification to form the Dimer

-

To a solution of the C3-modified monomeric acid (1.0 equiv) in toluene at room temperature, add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) and triethylamine (1.5 equiv).

-

Stir the mixture for 1 hour.

-

Add 4-dimethylaminopyridine (DMAP) (2.0 equiv).

-

After 10 minutes, add a solution of the monomeric alcohol (1.0 equiv) in toluene.

-

Stir the reaction mixture for 1 hour.

-

Quench the reaction with aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.

Step 2: Saponification to the Seco-Acid

-

Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran and water (3:1).

-

Add a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to 50°C for 12 hours.

-

Cool the reaction to room temperature and acidify with 1N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting seco-acid by flash column chromatography.

Step 3: Macrolactonization

-

Subject the purified seco-acid to Yamaguchi macrolactonization conditions (2,4,6-trichlorobenzoyl chloride, triethylamine, DMAP in toluene) to yield the desired C3-modified this compound analog.

Biological Assay Protocol: Cell Viability Assay

To assess the cytotoxic activity of newly synthesized this compound analogs, a standard cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay can be employed.[8]

-

Seed cancer cells in a 96-well microplate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

-

Equilibrate the microplate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes.

-

Record the luminescence using a plate reader.

-

Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Perspectives

The journey into the chemical biology of this compound is far from over. While significant strides have been made in understanding its SAR and mechanism of action, several exciting avenues for future research remain.

-

Systematic SAR Studies: The synthesis and evaluation of comprehensive libraries of this compound analogs, particularly with diverse substitutions at the C3 and C9 positions, will be crucial for developing a more refined SAR model.

-

Target Deconvolution: While the inhibition of metabolic enzymes is a key anti-cancer mechanism, identifying other potential cellular targets of this compound and its analogs could reveal novel therapeutic opportunities.

-

In Vivo Efficacy and Pharmacokinetics: Translating the promising in vitro activity of this compound analogs into in vivo efficacy requires a thorough investigation of their pharmacokinetic and pharmacodynamic properties.

-

Combination Therapies: Exploring the synergistic effects of this compound analogs with other anti-cancer agents, particularly those that also target cellular metabolism, could lead to more effective and durable treatment regimens.

References

-

Paek, S. M., Kim, S. H., & Lee, J. S. (2014). Development of an Advanced Synthetic Route to Macrosphelides and Its Application to the Discovery of a More Potent Macrosphelide Derivative. Molecules, 19(10), 15993–16005. [Link]

-

Hayashi, M., Kim, Y. P., Hiraoka, H., Natori, M., Takamatsu, S., Kawakubo, T., Masuma, R., Komiyama, K., & Omura, S. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of antibiotics, 48(12), 1435–1439. [Link]

- [No valid reference for this cit

-

Paterson, I., & Anderson, E. A. (2005). The renaissance of natural products as drug candidates. Science, 310(5747), 451–453. [Link]

-

Kim, J. E., Lee, J. H., Ham, J., Choi, J. S., Lee, J. H., Kim, S., ... & Lee, J. S. (2021). This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. Pharmaceuticals, 14(10), 1060. [Link]

-

Paek, S. M. (2015). Development of advanced macrosphelides: potent anticancer agents. Molecules, 20(3), 4430–4449. [Link]

- [No valid reference for this cit

-

Paek, S. M., & Kim, S. H. (2014). Synthetic advances in macrosphelides: natural anticancer agents. Molecules, 19(10), 15976–15992. [Link]

-

Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactonizations in the total synthesis of natural products. Chemical reviews, 106(3), 911–939. [Link]

- [No valid reference for this cit

-

Takamatsu, S., Kim, Y. P., Hayashi, M., Hiraoka, H., Natori, M., Komiyama, K., & Omura, S. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation. The Journal of antibiotics, 49(1), 95–98. [Link]

-

Tsuchida, A., Hayashi, M., Masuma, R., Kim, Y. P., Omura, S., & Komiyama, K. (2002). Macrosphelide B suppressed metastasis through inhibition of adhesion of sLe(x)/E-selectin molecules. Biochemical and biophysical research communications, 291(4), 854–859. [Link]

-

Takamatsu, S., Hiraoka, H., Kim, Y. P., Hayashi, M., Natori, M., Komiyama, K., & Omura, S. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physicochemical properties and structural elucidation. The Journal of Antibiotics, 49(1), 95-98. [Link]

-

Paek, S. M. (2014). Synthetic Advances in Macrosphelides: Natural Anticancer Agents. Molecules, 19(10), 15976–15992. [Link]

-

Takaoka, D., & Kishi, Y. (2005). Concise syntheses of (+)-macrosphelides A and B. Organic letters, 7(15), 3243–3246. [Link]

Sources

- 1. What are VCAM1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concise syntheses of (+)-macrosphelides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Development of Advanced Macrosphelides: Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an Advanced Synthetic Route to Macrosphelides and Its Application to the Discovery of a More Potent Macrosphelide Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrosphelide B suppressed metastasis through inhibition of adhesion of sLe(x)/E-selectin molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic Advances in Macrosphelides: Natural Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

16-membered macrolide antibiotic Macrosphelide A properties

Topic: Macrosphelide A: Chemical Architecture, Mechanism, and Experimental Protocols Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Redefining the "Antibiotic" Label

This compound (MSPA) is a 16-membered macrolide originally isolated from the fungus Microsphaeropsis sp. FO-5050.[1][2][3][4] While structurally classified as a macrolide—a class historically synonymous with antibacterial agents like erythromycin—MSPA is functionally distinct. It does not exhibit significant antibacterial activity. Instead, MSPA is a potent inhibitor of cell-cell adhesion and an immunosuppressive agent with promising antitumor metastasis properties.

This guide serves to correct the classification of MSPA from a traditional antibiotic to a macrolide immunomodulator , detailing its physicochemical properties, the specific inhibition of the HL-60/HUVEC adhesion pathway, and validated protocols for its isolation and assay.

Chemical Architecture & Physicochemical Profile

MSPA features a unique trilactone core, distinguishing it from the erythromycin-type macrolides which typically contain a single lactone ring and sugar moieties.

Structural Specifications

| Property | Data |

| IUPAC Name | (3S,9S,15S)-3,9,15-Trimethyl-1,7,13-trioxacyclohexadecane-2,8,14-trione |

| Molecular Formula | C₁₆H₂₂O₈ |

| Molecular Weight | 342.34 g/mol |

| Core Scaffold | 16-membered trilactone macrocycle |

| Key Functional Groups | Three ester linkages; three chiral centers (all S-configuration) |

| Solubility | Soluble in MeOH, EtOH, DMSO, Acetone, Ethyl Acetate; Insoluble in Water |

| Stability | Stable in neutral/acidic conditions; labile in strong base (hydrolysis of esters) |

Biological Activity Spectrum

-

Antibacterial: Inactive (MIC > 1000 µg/mL against S. aureus, E. coli).

-

Cell Adhesion Inhibition: IC₅₀ = 3.5 µM (HL-60 adhesion to LPS-activated HUVEC).[2]

-

Antitumor: Inhibits B16/BL6 melanoma lung metastasis in murine models.[4][5]

Mechanism of Action (MOA)

MSPA operates via a dual-mechanism affecting both cell surface interactions and intracellular metabolism.

Phenotypic Target: Cell Adhesion Blockade

MSPA prevents the adhesion of leukocytes (e.g., HL-60 cells) to vascular endothelial cells (HUVEC).[4][5] This interaction is critical in inflammation and cancer metastasis. The blockade specifically disrupts the interaction between:

-

Leukocyte Integrins: LFA-1 (CD11a/CD18)

-

Endothelial Ligands: ICAM-1 (CD54) and E-selectin (CD62E)

Molecular Target: The Warburg Effect

Recent proteomic studies (2021) have identified that MSPA binds to key glycolytic enzymes:

-

Enolase 1 (ENO1)

-

Aldolase A (ALDOA)

-

Fumarate Hydratase (FH)

By inhibiting these enzymes, MSPA disrupts the Warburg effect (aerobic glycolysis), which is essential for the rapid proliferation and energy demands of metastatic cancer cells.

MOA Visualization

Figure 1: Dual mechanism of this compound targeting metabolic enzymes to disrupt energy supply and downstream cell adhesion events.

Production & Synthesis Protocols

Researchers typically obtain MSPA via fungal fermentation due to the complexity of total synthesis for large-scale production.

Fermentation & Isolation Protocol

Source: Microsphaeropsis sp.[1][3] FO-5050 (or equivalent strain).[2][3]

Step-by-Step Methodology:

-

Seed Culture: Inoculate a loop of mycelium into 100 mL of seed medium (2% glucose, 0.5% Polypeptone, 0.2% yeast extract, 0.1% agar) in a 500-mL Erlenmeyer flask. Incubate at 27°C for 3 days on a rotary shaker (200 rpm).

-

Production Culture: Transfer 2 mL of seed culture into 500-mL flasks containing 100 mL of production medium (same composition or optimized with 2% potato dextrose broth). Incubate for 96 hours at 27°C.

-

Extraction:

-

Filter the broth to separate mycelium from the supernatant.

-

Extract the supernatant with an equal volume of Ethyl Acetate (EtOAc) .

-

Extract the mycelium with Acetone, evaporate acetone, and extract the aqueous residue with EtOAc.

-

Combine EtOAc layers and dry over anhydrous Na₂SO₄. Evaporate to dryness in vacuo.

-

-

Purification (Self-Validating Step):

-

Silica Gel Column: Dissolve crude extract in minimal CHCl₃. Load onto a silica gel column. Elute with a stepwise gradient of CHCl₃:MeOH (100:0 to 90:10). MSPA typically elutes at 98:2 or 95:5.

-

HPLC Polishing: Use a C18 reverse-phase column. Mobile phase: CH₃CN:H₂O (40:60). Detection: UV at 210 nm.

-

Validation: Confirm purity via ¹H-NMR (look for characteristic methyl doublets at δ 1.2-1.4) and Mass Spectrometry (m/z 343 [M+H]⁺).

-

Total Synthesis Strategy (Overview)

Total synthesis is valuable for generating derivatives for SAR (Structure-Activity Relationship) studies.[6]

-

Strategy: Convergent synthesis using three hydroxy acid fragments.

-

Key Reaction: Yamaguchi Macrolactonization is the industry standard for closing the 16-membered ring.

-

Precursors: Derived from chiral pools (e.g., L-lactate or hydroxybutyrates) to establish the (S,S,S) stereochemistry.

Validated Assay: HL-60/HUVEC Adhesion

This assay is the gold standard for quantifying MSPA activity.

Materials:

-

HL-60 Cells: Human promyelocytic leukemia cells.

-

BCECF-AM: Fluorescent dye for labeling HL-60 cells.

-

LPS (Lipopolysaccharide): To activate HUVECs.[2]

Protocol:

-

HUVEC Preparation: Culture HUVECs in 96-well plates until confluent. Add LPS (10 µg/mL) and incubate for 4–6 hours to induce expression of ICAM-1 and E-selectin.

-

Drug Treatment: Aspirate media. Add fresh media containing this compound (serial dilutions: 0.1 µM to 100 µM). Incubate for 30 minutes.

-

HL-60 Labeling: Incubate HL-60 cells with BCECF-AM (5 µM) for 30 minutes at 37°C. Wash twice with PBS.

-

Adhesion Step: Add labeled HL-60 cells (2 x 10⁵ cells/well) to the HUVEC monolayer. Incubate for 30 minutes at 37°C.

-

Wash: Gently wash the plate 3 times with PBS to remove non-adherent HL-60 cells. Critical: Use an automated washer or extremely gentle pipetting to avoid stripping the monolayer.

-

Quantification: Measure fluorescence using a plate reader (Ex 485 nm / Em 535 nm).

-

Calculation:

Experimental Logic: The LPS stimulation mimics an inflammatory state, upregulating adhesion molecules. If MSPA is active, fluorescence will decrease dose-dependently as fewer HL-60 cells bind to the endothelial layer.

Assay Workflow Diagram

Figure 2: Workflow for the HL-60/HUVEC cell adhesion inhibition assay.

References

-

Hayashi, M., et al. (1995).[4] "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[1][3][4][5] I. Taxonomy, fermentation, isolation and biological activities."[4] The Journal of Antibiotics, 48(12), 1435–1439. Link

-

Takamatsu, S., et al. (1996).[1][4] "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[1][3][4][5] II. Physicochemical properties and structural elucidation." The Journal of Antibiotics, 49(1), 95–98.[4] Link

-

Takamatsu, S., et al. (1997). "Macrosphelides C and D, novel inhibitors of cell adhesion."[4] The Journal of Antibiotics, 50(10), 878–880. Link

-

Ahmed, T., et al. (2021). "this compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH." Biomolecules, 11(10), 1546. Link

-

Paek, S.M. (2014). "Synthetic Advances in Macrosphelides: Natural Anticancer Agents."[4] Molecules, 19(10), 16303-16319. Link

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Advances in Macrosphelides: Natural Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Biological Target Identification of Macrosphelide A: A Chemical Proteomics Framework

Topic: Biological Target Identification of Macrosphelide A Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Scientists, Chemical Biologists, and Drug Discovery Leads

Executive Summary

This compound (MS-A), a 16-membered macrolide originally isolated from Microsphaeropsis sp., has historically been characterized by its phenotypic effects: inhibition of cell-cell adhesion (specifically HL-60 to HUVEC) and induction of apoptosis in refractory cancer lines. However, the translation of MS-A from a "phenotypic hit" to a "lead compound" was long hindered by the opacity of its molecular mechanism.

Recent advances in chemical proteomics have resolved this ambiguity, identifying Enolase 1 (ENO1) , Aldolase A (ALDOA) , and Fumarate Hydratase (FH) as the direct, high-affinity targets of MS-A. This guide details the technical workflow used to identify these targets, providing a replicable framework for validating small-molecule interactions in the context of the Warburg effect and metabolic reprogramming.

Part 1: Strategic Framework – The "Bait-and-Hook" Methodology

The identification of MS-A targets relies on Compound-Centric Chemical Proteomics (CCCP) .[1] Unlike genetic screens, which infer targets via downstream effects, CCCP detects physical binding.

The Core Challenge: Preserving Bioactivity

The critical failure point in target ID is the modification of the pharmacophore. Structure-Activity Relationship (SAR) studies of MS-A indicate that the core macrolactone ring is essential for binding, while the C-14/C-15 positions offer steric tolerance.

-

Strategic Decision: Biotinylation must occur via a linker at the C-14 or C-15 position to avoid disrupting the binding interface.

Workflow Visualization

The following diagram illustrates the validated workflow for isolating MS-A binding partners from a complex proteome.

Figure 1: End-to-end chemical proteomics workflow for isolating this compound binding partners.

Part 2: Technical Protocols

Protocol A: Affinity Pull-Down Assay

Objective: To physically isolate proteins that bind to MS-A from a whole-cell lysate.

Reagents:

-

Biotin-MS-A Probe (synthesized via Yamaguchi-Hirao alkynylation or similar).[2]

-

Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne C1).

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail.

-

Competitor: Native (unlabeled) this compound (10x - 50x excess).

Step-by-Step Methodology:

-

Lysate Preparation: Harvest HepG2 or HL-60 cells (

cells). Lyse in ice-cold Lysis Buffer for 30 min. Centrifuge at 14,000 -

Pre-Clearing: Incubate supernatant with streptavidin beads for 1 hour at 4°C to remove non-specific biotin-binding proteins (e.g., carboxylases). Discard beads.

-

Probe Incubation: Divide lysate into two aliquots:

-

Experimental: Add Biotin-MS-A Probe (10

M). -

Competitive Control: Add Native MS-A (100

M) prior to adding Biotin-MS-A Probe. This step is crucial for establishing specificity.

-

-

Capture: Incubate with fresh streptavidin beads overnight at 4°C with gentle rotation.

-

Stringent Washing: Wash beads

with Lysis Buffer. Crucial: Perform the final wash in ammonium bicarbonate (volatile buffer) to prepare for Mass Spec. -

Elution: Elute bound proteins using 2% SDS sample buffer and boil at 95°C for 5 min (for Western Blot) or perform on-bead tryptic digestion (for MS).

Protocol B: Target Validation via DARTS

Objective: To validate binding without using a modified probe (label-free validation). Drug Affinity Responsive Target Stability (DARTS) relies on the principle that ligand binding stabilizes a protein against proteolysis.

-

Incubation: Incubate cell lysate with Native MS-A (0, 10, 50, 100

M) for 1 hour at room temperature. -

Proteolysis: Add Pronase (1:100 to 1:1000 enzyme-to-protein ratio). Incubate for 30 minutes.

-

Quenching: Stop reaction with SDS loading buffer and boil.

-

Readout: Perform SDS-PAGE and Western Blot using antibodies specific to ENO1 or ALDOA .

-

Result Interpretation: A "protected" band in the drug-treated lanes (compared to the vehicle control) confirms direct physical binding and stabilization.

Part 3: Data Synthesis & Mechanism of Action

Identified Targets

Quantitative proteomic analysis (verified by siRNA knockdown) has identified three key glycolytic and TCA cycle enzymes as the primary targets of this compound:

| Target Protein | Function | Role in Cancer (Warburg Effect) | MS-A Effect |

| Enolase 1 (ENO1) | Glycolysis (2-PG | Upregulated in tumors to drive aerobic glycolysis. | Direct Inhibition |

| Aldolase A (ALDOA) | Glycolysis (FBP | Critical for glucose flux; promotes proliferation. | Direct Inhibition |

| Fumarate Hydratase (FH) | TCA Cycle (Fumarate | Tumor suppressor; loss leads to fumarate accumulation. | Direct Inhibition |

Mechanistic Pathway Reconstruction

The identification of these targets explains the historical phenotypic data (apoptosis and adhesion inhibition). MS-A acts as a multi-target metabolic disruptor. By blocking ENO1 and ALDOA, it starves the cancer cell of ATP and glycolytic intermediates. Simultaneously, the disruption of mitochondrial respiration increases Reactive Oxygen Species (ROS), triggering the JNK-mediated apoptotic pathway.

Figure 2: Signal transduction pathway illustrating how MS-A induced metabolic collapse leads to apoptosis.

References

-

Zhang, Y., et al. (2021). "this compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH." Frontiers in Oncology.

- Significance: The definitive study identifying the metabolic targets via affinity purific

-

Takamatsu, S., et al. (1997). "Macrosphelides A and B, novel inhibitors of cell-cell adhesion. I. Taxonomy, fermentation, isolation and biological activities."[3] The Journal of Antibiotics.

- Significance: The foundational paper establishing the phenotypic baseline (adhesion inhibition).

-

Ahmed, K., et al. (2009). "Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain." Chemico-Biological Interactions.

- Significance: Elucidates the downstream ROS/JNK apoptotic p

-

Fukuda, H., et al. (2014). "Design and synthesis of a this compound-biotin chimera." Organic & Biomolecular Chemistry.

- Significance: Provides the synthetic chemistry protocols for creating the biotinylated probes required for the pull-down assays described in Part 2.

Sources

An In-Depth Technical Guide to the Anti-Tumor and Anti-Metastatic Activity of Macrosphelide A

Abstract

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The intricate cascade of events facilitating metastasis involves complex cell-cell interactions, a critical step of which is the adhesion of circulating tumor cells to the endothelial lining of blood vessels. This guide provides a comprehensive technical overview of Macrosphelide A, a novel 16-membered macrocyclic compound with potent anti-tumor and anti-metastatic properties. We will delve into its mechanism of action, focusing on the inhibition of key molecular interactions in the metastatic cascade and its impact on cancer cell metabolism. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the discovery of novel therapeutic agents.

Introduction: The Challenge of Cancer Metastasis and the Promise of this compound

The progression of cancer to a metastatic disease is a complex, multi-step process that includes local invasion, intravasation into the circulatory system, survival in transit, extravasation, and colonization of distant tissues. A pivotal event in this cascade is the adhesion of circulating tumor cells (CTCs) to endothelial cells, which is often mediated by the interaction between selectins on endothelial cells and carbohydrate ligands, such as sialyl-Lewis X (sLex), on the surface of cancer cells.[1][2][3] The overexpression of sLex is associated with poor prognosis and increased metastatic potential in various cancers.[3][4]

This compound, a natural product isolated from the fermentation broth of Microsphaeropsis sp. FO-5050, has emerged as a promising anti-metastatic agent.[5][6] This 16-membered macrolide has demonstrated significant inhibitory effects on cell-cell adhesion, a crucial step in the metastatic process.[6][7] Furthermore, recent studies have unveiled its direct anti-tumor activities through the modulation of cancer cell metabolism.[8][9] This guide will provide a detailed exploration of the scientific underpinnings of this compound's dual anti-tumor and anti-metastatic functions.

Physicochemical Properties of this compound

This compound is a 16-membered macrocyclic compound with the molecular formula C16H22O8 and a molecular weight of 342.[5] Its unique structure, containing three ester bonds within the macrocyclic ring, is central to its biological activity.[6] The structural elucidation of this compound was achieved through spectroscopic methods and chemical transformations.[10]

The Anti-Metastatic Mechanism of Action: Inhibition of E-selectin-Mediated Cell Adhesion

The primary anti-metastatic activity of this compound stems from its ability to disrupt the adhesion of cancer cells to the endothelium.[7][11] This is achieved by inhibiting the interaction between E-selectin, an adhesion molecule expressed on activated endothelial cells, and its ligand, sialyl-Lewis X, which is frequently overexpressed on the surface of cancer cells.[2][7][12]

This compound dose-dependently inhibits the adhesion of HL-60 cells (a human leukemia cell line expressing sLex) to human umbilical vein endothelial cells (HUVECs).[6] The pretreatment of HL-60 cells, but not HUVECs, with this compound resulted in the inhibition of cell adhesion, suggesting that its primary target is on the cancer cells.[7]

Signaling Pathway: E-selectin/sialyl-Lewis X Mediated Metastasis

The following diagram illustrates the critical role of the E-selectin/sialyl-Lewis X interaction in the initial steps of metastasis and the inhibitory action of this compound.

Caption: this compound inhibits metastasis by blocking sialyl-Lewis X binding to E-selectin.

Direct Anti-Tumor Activity: Targeting Cancer Metabolism

Beyond its anti-metastatic effects, this compound exhibits direct anti-tumor properties by targeting key enzymes involved in the Warburg effect, a metabolic hallmark of cancer cells.[8][9] This metabolic reprogramming allows cancer cells to sustain high rates of proliferation.

A recent study identified three key metabolic enzymes as direct targets of this compound:

-

Enolase 1 (ENO1)

-

Aldolase A (ALDOA)

-

Fumarate Hydratase (FH)

By simultaneously inactivating these enzymes, this compound disrupts glycolysis and the citric acid cycle, leading to reduced glucose consumption, decreased lactate production, and ultimately, the inhibition of cancer cell proliferation and induction of apoptosis.[8] This multi-targeted approach to disrupting cancer metabolism represents a significant advantage in overcoming the metabolic plasticity of tumor cells.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the reported inhibitory concentrations of this compound and its analogs.

| Compound | Target/Assay | IC50 (µM) | Cell Line | Reference |

| This compound | Adhesion to HUVEC | 3.5 | HL-60 | [6] |

| Macrosphelide B | Adhesion to HUVEC | 36 | HL-60 | [6] |

| Macrosphelide C | Adhesion to HUVEC | 67.5 | HL-60 | [7] |

| Macrosphelide D | Adhesion to HUVEC | 25 | HL-60 | [7] |

Experimental Protocols for Assessing Anti-Tumor and Anti-Metastatic Activity

To facilitate further research into this compound and similar compounds, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate anti-metastatic and anti-tumor potential.

Cell Adhesion Assay

This assay quantifies the ability of tumor cells to adhere to a monolayer of endothelial cells, mimicking the initial step of extravasation.

Protocol:

-

Plate Endothelial Cells: Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 96-well plate and culture until a confluent monolayer is formed.

-

Activate Endothelium (Optional): Treat the HUVEC monolayer with a pro-inflammatory cytokine like TNF-α (10 ng/mL) for 4-6 hours to induce E-selectin expression.

-

Label Tumor Cells: Label the tumor cell line of interest (e.g., HL-60) with a fluorescent dye such as Calcein-AM.

-

Treat with this compound: Incubate the fluorescently labeled tumor cells with varying concentrations of this compound for 1-2 hours.

-

Co-culture: Add the treated tumor cells to the HUVEC monolayer and incubate for 30-60 minutes to allow for adhesion.

-

Wash: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify Adhesion: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The reduction in fluorescence in treated wells compared to untreated controls indicates the inhibition of cell adhesion.

Wound Healing (Scratch) Assay

This assay assesses the effect of a compound on collective cell migration, a key process in tumor invasion and metastasis.[13]

Protocol:

-

Create a Monolayer: Seed cells into a 6-well plate and grow to 90-100% confluency.[14][15]

-

Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[14]

-

Wash: Gently wash the well with PBS to remove detached cells.

-

Add Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Image at Time Zero: Immediately acquire images of the scratch at defined locations using a phase-contrast microscope.

-

Incubate: Incubate the plate at 37°C and 5% CO2.

-

Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed (typically 24-48 hours).[14]

-

Analyze: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to determine the effect of the compound on cell migration.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, simulating the invasion of surrounding tissues.[16][17]

Protocol:

-

Prepare Transwell Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.[18]

-

Prepare Cells: Resuspend serum-starved cancer cells in a serum-free medium containing the desired concentration of this compound or vehicle control.

-

Seed Cells: Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Remove Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and Stain: Fix the invaded cells on the lower surface of the membrane with 70% ethanol and stain with a solution of crystal violet.[18]

-

Image and Quantify: Acquire images of the stained cells and count the number of invaded cells per field of view. A decrease in the number of invaded cells in the treated group compared to the control indicates an inhibitory effect on invasion.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anti-metastatic potential of a compound like this compound.

Caption: A typical workflow for assessing the anti-metastatic activity of a test compound.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics with a dual mechanism of action. Its ability to inhibit a critical step in metastasis while simultaneously targeting the metabolic vulnerabilities of cancer cells makes it an attractive candidate for further investigation.

Future research should focus on:

-

In vivo efficacy studies: To validate the anti-tumor and anti-metastatic effects of this compound in relevant animal models of cancer.[19][20]

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.[21][22]

-

Combination therapies: To investigate the potential synergistic effects of this compound with existing chemotherapeutic agents or immunotherapies.

References

-

Takamatsu, S., Kim, Y. P., Hayashi, M., Hiraoka, H., Natori, M., Komiyama, K., & Omura, S. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physicochemical properties and structural elucidation. The Journal of antibiotics, 49(9), 95–98. [Link]

-

Uchida, R., Tomoda, H., Dong, Y., & Omura, S. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of antibiotics, 49(9), 89–94. [Link]

-

Lee, S. H., & Kim, H. J. (2015). Development of advanced macrosphelides: potent anticancer agents. Molecules (Basel, Switzerland), 20(3), 4429–4443. [Link]

-

Liu, R., Hou, Y., & Gu, Y. (2021). Discovery and development of macrolides as anticancer agents. Current topics in medicinal chemistry, 21(23), 2056–2071. [Link]

-

Kim, H. J., & Lee, S. H. (2014). Development of an advanced synthetic route to macrosphelides and its application to the discovery of a more potent macrosphelide derivative. Molecules (Basel, Switzerland), 19(10), 16037–16053. [Link]

-

Kim, J. Y., Park, S. J., Lee, J. H., Kim, S. Y., & Kim, H. J. (2021). This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. Cancers, 13(20), 5243. [Link]

-

Kim, J. Y., Park, S. J., Lee, J. H., Kim, S. Y., & Kim, H. J. (2021). This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. Cancers, 13(20), 5243. [Link]

-

Lee, S. H., & Kim, H. J. (2014). Synthetic advances in macrosphelides: natural anticancer agents. Molecules (Basel, Switzerland), 19(10), 16037–16053. [Link]

-

Tanaka, H., & Omura, S. (2007). Naturally occurring cell adhesion inhibitors. Journal of natural medicines, 61(4), 367–382. [Link]

-

Zhang, X., Li, X., Tian, L., & Wang, W. (2023). Macrolide antibiotics activate the integrated stress response and promote tumor proliferation. Journal of Translational Medicine, 21(1), 60. [Link]

-

Antipova, T. V., Zhelifonova, V. P., Kochkina, G. A., & Dubovik, V. R. (2023). Structures of (+)-macrosphelides A and B. ResearchGate. [Link]

-

Fuster, M. M., Brown, J. R., Wang, L., & Esko, J. D. (2003). A disaccharide precursor of sialyl Lewis X inhibits metastatic potential of tumor cells. Cancer research, 63(11), 2775–2781. [Link]

-

Kołomańska, P., & Paskal, W. (2022). Another Weapon against Cancer and Metastasis: Physical-Activity-Dependent Effects on Adiposity and Adipokines. International journal of molecular sciences, 23(19), 11631. [Link]

-

Wikipedia. (2023). E-selectin. In Wikipedia. [Link]

-

Kim, J. Y., Park, S. J., Lee, J. H., Kim, S. Y., & Kim, H. J. (2021). This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. Cancers, 13(20), 5243. [Link]

-

Geng, L., & Ley, K. (2016). Cancer Cell Adhesion and Metastasis: Selectins, Integrins, and the Inhibitory Potential of Heparins. International journal of cell biology, 2016, 6767312. [Link]

-

O'Connor, K. L. (2017). Transwell In Vitro Cell Migration and Invasion Assays. Methods in molecular biology (Clifton, N.J.), 1614, 47–55. [Link]

-

Pinho, S. S., & Reis, C. A. (2021). The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation. Cancers, 13(21), 5323. [Link]

-

Hu, B. (n.d.). PROTOCOL FOR CELL ADHESION ASSAYS. ResearchGate. [Link]

-

Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. [Link]

-

Wikipedia. (2023). Sialyl-Lewis X. In Wikipedia. [Link]

-

Takamatsu, S., Kim, Y. P., Hayashi, M., Hiraoka, H., Natori, M., Komiyama, K., & Omura, S. (1996). Macrosphelide, a Novel Inhibitor of Cell-cell Adhesion Molecule. II. Physicochemical Properties and Structural Elucidation. The Journal of Antibiotics, 49(9), 95-98. [Link]

-

Takamatsu, S., Kim, Y. P., Hayashi, M., Hiraoka, H., Natori, M., Komiyama, K., & Omura, S. (1996). Macrosphelide, a Novel Inhibitor of Cell-cell Adhesion Molecule. II. Physicochemical Properties and Structural Elucidation. The Journal of Antibiotics, 49(1), 95-98. [Link]

-

Campbell, K. S., & Shalini, S. (2023). Adhesion assay. protocols.io. [Link]

-

Fuster, M. M., Brown, J. R., Wang, L., & Esko, J. D. (2003). A disaccharide precursor of sialyl Lewis X inhibits metastatic potential of tumor cells. Cancer research, 63(11), 2775–2781. [Link]

-

Corning. (n.d.). Assay Methods: Cell Invasion Assay. [Link]

-

Jonkman, J. E., & Cukierman, E. (2014). An introduction to the wound healing assay using live-cell microscopy. Methods in molecular biology (Clifton, N.J.), 1146, 255–266. [Link]

-

Bio-protocol. (n.d.). Cell Adhesion Assay. [Link]

-

Mann, A. P., & Tanaka, T. (2010). E-selectin: Its Role in Cancer and Potential as a Biomarker. Journal of clinical & experimental oncology, S2. [Link]

-

Lee, S. H., & Kim, H. J. (2015). Development of advanced macrosphelides: potent anticancer agents. Molecules (Basel, Switzerland), 20(3), 4429–4443. [Link]

-

ibidi. (n.d.). Wound Healing and Migration Assays. [Link]

-

Schultz, M. J., & Swindall, A. F. (2013). Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives. Molecules, 18(1), 116-141. [Link]

-

Bio-protocol. (n.d.). Scratch Wound Healing Assay. [Link]

-

SnapCyte. (n.d.). Invasion Assay Protocol. [Link]

-

Valastyan, S., & Weinberg, R. A. (2011). Role of Cell Adhesion in Cancer Metastasis Formation: A Review. ACS omega, 6(25), 16293–16303. [Link]

-

Chen, Y. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. ResearchGate. [Link]

-

Gremse, F., Stijlemans, B., & Lammers, T. (2016). E-selectin facilitates experimental and spontaneous metastasis of tumor cells carrying no E-selectin ligands. ResearchGate. [Link]

-

Humphries, M. J. (2009). Cell Adhesion Assays. In Methods in molecular biology (Clifton, N.J.) (Vol. 522, pp. 203–210). [Link]

-

Wu, L., et al. (2022). Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo. Proceedings of the National Academy of Sciences of the United States of America, 119(31), e2202658119. [Link]

-

Wang, C., et al. (2020). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Bio-protocol, 10(7), e3579. [Link]

Sources

- 1. A disaccharide precursor of sialyl Lewis X inhibits metastatic potential of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cancer Cell Adhesion and Metastasis: Selectins, Integrins, and the Inhibitory Potential of Heparins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 4. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naturally occurring cell adhesion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Synthetic Advances in Macrosphelides: Natural Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. E-selectin - Wikipedia [en.wikipedia.org]

- 13. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.virginia.edu [med.virginia.edu]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. snapcyte.com [snapcyte.com]

- 19. This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of an Advanced Synthetic Route to Macrosphelides and Its Application to the Discovery of a More Potent Macrosphelide Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of Advanced Macrosphelides: Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Macrosphelide A: A Potent Modulator of Cell-Cell Adhesion

Application Note and Detailed Protocol

Introduction: The Critical Role of Cell Adhesion and its Pharmacological Modulation

Cell-cell adhesion is a fundamental biological process that governs the architecture of tissues, orchestrates embryonic development, and directs immune responses. This intricate interplay is primarily mediated by cell adhesion molecules (CAMs), a diverse group of transmembrane proteins that facilitate interactions between adjacent cells.[1] Among the key families of CAMs are the selectins, integrins, and cadherins, each playing distinct yet often coordinated roles in cellular communication and tissue homeostasis.[1]

Dysregulation of cell adhesion is a hallmark of numerous pathological conditions, including cancer metastasis, chronic inflammation, and autoimmune diseases.[2] Consequently, the pharmacological modulation of cell-cell adhesion presents a compelling therapeutic strategy. Macrosphelide A, a 16-membered macrocyclic compound originally isolated from the fermentation broth of Microsphaeropis sp., has emerged as a noteworthy inhibitor of cell-cell adhesion.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in cell-cell adhesion assays, detailing its mechanism of action and providing a robust protocol for its investigation.

This compound: Mechanism of Action in Cell Adhesion

This compound exhibits potent anti-adherent activity, with studies demonstrating its ability to inhibit the adhesion of human promyelocytic leukemia cells (HL-60) to lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs) with an IC50 of 3.5 µM.[5] Further investigation into the molecular mechanism has revealed that the closely related analogue, Macrosphelide B, disrupts the interaction between sialyl Lewis(x) (sLe(x)) and E-selectin.[6]

E-selectin is a crucial adhesion molecule expressed on the surface of endothelial cells upon activation by inflammatory stimuli like LPS.[7] It plays a pivotal role in the initial tethering and rolling of leukocytes on the endothelium, a critical step in their extravasation to sites of inflammation.[7] Leukocytes, as well as certain cancer cells, express sLe(x) as a ligand for E-selectin.[6] By interfering with this sLe(x)-E-selectin binding, this compound effectively attenuates a key event in the inflammatory cascade and in cancer cell metastasis.[6]

The following diagram illustrates the proposed mechanism of this compound's inhibitory effect on cell-cell adhesion:

Caption: Proposed mechanism of this compound in inhibiting cell-cell adhesion.

Experimental Design: A Validated Cell-Cell Adhesion Assay Protocol

To quantitatively assess the inhibitory effect of this compound on cell-cell adhesion, a static adhesion assay is recommended. This assay is robust, relatively high-throughput, and allows for the precise control of experimental conditions.[8] The protocol outlined below is designed to be a self-validating system, incorporating essential controls to ensure the reliability and reproducibility of the results.

Core Principle of the Assay

This protocol measures the adhesion of a suspension of sLe(x)-expressing cells (e.g., HL-60) to a monolayer of E-selectin-expressing endothelial cells (e.g., HUVECs). The suspension cells are fluorescently labeled for easy quantification. After a co-incubation period, non-adherent cells are washed away, and the fluorescence of the remaining adherent cells is measured. The inhibitory effect of this compound is determined by comparing the fluorescence in treated wells to that of untreated controls.

Materials and Reagents

| Reagent | Supplier (Example) | Purpose |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ATCC (PCS-100-010) | Endothelial cell monolayer |

| Endothelial Cell Growth Medium-2 (EGM-2) | Lonza (CC-3162) | HUVEC culture |

| Human Promyelocytic Leukemia Cells (HL-60) | ATCC (CCL-240) | sLe(x)-expressing suspension cells |

| RPMI-1640 Medium | Gibco (11875093) | HL-60 culture |

| Fetal Bovine Serum (FBS) | Gibco (26140079) | Cell culture supplement |

| Penicillin-Streptomycin | Gibco (15140122) | Antibiotic |

| Trypsin-EDTA (0.25%) | Gibco (25200056) | Cell detachment |

| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich (L4391) | E-selectin induction in HUVECs |

| This compound | Cayman Chemical (10007933) | Test compound |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (D2650) | Solvent for this compound |

| Calcein AM | Thermo Fisher (C3100MP) | Fluorescent cell label |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco (10010023) | Washing and dilutions |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich (A7906) | Blocking agent |

| 96-well black, clear-bottom tissue culture plates | Corning (3603) | Assay plate |

Experimental Workflow

The following diagram provides a visual overview of the experimental workflow:

Caption: Step-by-step workflow for the this compound cell-cell adhesion assay.

Detailed Step-by-Step Protocol

Part 1: Preparation of the Endothelial Monolayer (Day 1 & 2)

-

HUVEC Seeding:

-

Culture HUVECs in EGM-2 medium according to the supplier's instructions.

-

On Day 1, harvest confluent HUVECs using Trypsin-EDTA and seed them into a 96-well black, clear-bottom tissue culture plate at a density of 2 x 10^4 cells per well in 100 µL of EGM-2.

-

Incubate at 37°C, 5% CO2 for 24 hours to allow for the formation of a confluent monolayer.

-

-

HUVEC Activation:

-

On Day 2, carefully aspirate the medium from the HUVEC monolayer.

-

Add 100 µL of fresh EGM-2 containing 1 µg/mL LPS to each well to induce E-selectin expression.

-

For negative control wells, add 100 µL of EGM-2 without LPS.

-

Incubate at 37°C, 5% CO2 for 4-6 hours. Expert Tip: The optimal LPS concentration and incubation time for maximal E-selectin expression should be determined empirically for each batch of HUVECs.

-

Part 2: Adhesion Assay (Day 3)

-

Preparation of Labeled Suspension Cells:

-

Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

On the day of the assay, harvest the HL-60 cells and wash them once with serum-free RPMI-1640.

-

Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.

-

Add Calcein AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C in the dark.

-

Wash the labeled cells three times with serum-free RPMI-1640 to remove excess dye.

-

Resuspend the labeled HL-60 cells in EGM-2 at a concentration of 2 x 10^6 cells/mL.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO. Dilute the stock solution in EGM-2 to prepare a series of working concentrations (e.g., 0.1, 1, 3.5, 10, 30 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

After the LPS activation period, gently wash the HUVEC monolayer twice with warm PBS.

-

Add 50 µL of the this compound working solutions to the appropriate wells. For the vehicle control, add EGM-2 with the corresponding concentration of DMSO.

-

Incubate for 30 minutes at 37°C.

-

-

Co-incubation and Adhesion:

-

Add 50 µL of the labeled HL-60 cell suspension (1 x 10^5 cells) to each well of the HUVEC monolayer.

-

Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion. The optimal incubation time may need to be determined empirically.

-

-

Washing and Quantification:

-

Gently wash the wells three times with 200 µL of warm PBS to remove non-adherent cells. Causality Note: The washing step is critical. A gentle and consistent technique is necessary to avoid dislodging adherent cells while effectively removing the non-adherent population.

-

After the final wash, add 100 µL of PBS to each well.

-

Measure the fluorescence of the adherent cells using a fluorescence plate reader with excitation at ~494 nm and emission at ~517 nm for Calcein.

-

Data Analysis and Interpretation

-

Calculate the Percentage of Adhesion:

-

Subtract the average fluorescence of the blank wells (HUVEC monolayer without labeled HL-60 cells) from all other readings.

-

The fluorescence of the positive control wells (LPS-activated HUVECs + labeled HL-60 cells, no this compound) represents 100% adhesion.

-

Calculate the percentage of adhesion for each this compound concentration using the following formula: % Adhesion = (Fluorescence_treated / Fluorescence_positive_control) * 100

-

-

Determine the IC50 Value:

-

Plot the percentage of adhesion against the logarithm of the this compound concentration.

-

Perform a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell adhesion.

-

| Experimental Condition | Expected Outcome | Purpose |

| Negative Control | Low fluorescence | Baseline adhesion to unstimulated HUVECs |

| (Unstimulated HUVECs + Labeled HL-60s) | ||

| Positive Control | High fluorescence | Maximal adhesion to LPS-stimulated HUVECs |

| (LPS-stimulated HUVECs + Labeled HL-60s) | ||

| Vehicle Control | Similar fluorescence to Positive Control | To account for any effect of the solvent (DMSO) |

| (LPS-stimulated HUVECs + Labeled HL-60s + DMSO) | ||

| Test Compound | Dose-dependent decrease in fluorescence | To determine the inhibitory effect of this compound |

| (LPS-stimulated HUVECs + Labeled HL-60s + this compound) |

Conclusion and Future Directions

The protocol detailed in this application note provides a robust framework for investigating the inhibitory effects of this compound on cell-cell adhesion. By understanding its mechanism of action, researchers can further explore the therapeutic potential of this compound in inflammatory diseases and cancer. Future studies could involve:

-

Flow-based adhesion assays: To investigate the effect of this compound under physiological shear stress conditions, mimicking blood flow.[6][8]

-

Investigating other cell types: Examining the effect of this compound on the adhesion of different cancer cell lines that express sLe(x) to endothelial cells.

-

Exploring downstream signaling: Investigating the impact of this compound on intracellular signaling pathways that are activated upon E-selectin engagement.

By employing these methodologies, the scientific community can continue to unravel the therapeutic potential of this compound and other modulators of cell-cell adhesion.

References

- Sakamoto, S., et al. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 48(12), 1435-1439.

- Takamatsu, S., et al. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physicochemical properties and structural elucidation. The Journal of Antibiotics, 49(1), 95-98.

- Uchida, R., et al. (2002). Macrosphelide B suppressed metastasis through inhibition of adhesion of sLe(x)/E-selectin molecules.

- Gout, S., et al. (2010). E-cadherin in cell-cell adhesion and cancer. Sub-cellular biochemistry, 47, 97-124.

- Kucik, D. F., & Wu, C. (2005). Cell-adhesion assays. Methods in molecular biology (Clifton, N.J.), 294, 43–54.

- Humphries, M. J. (2009). Cell adhesion assays. Methods in molecular biology (Clifton, N.J.), 522, 203–210.

-

ibidi GmbH. (2021). UP08: Protocol for an Adhesion Assay Using Cell Culture Under Unidirecional Flow. Retrieved from [Link]

- Cavallaro, U., & Dejana, E. (2011). Adhesion molecule signalling: the role of cadherins. Cell and tissue research, 343(1), 17–26.

- Ley, K., et al. (2007). Getting to the site of inflammation: the leukocyte adhesion cascade updated. Nature reviews. Immunology, 7(9), 678–689.

- Varki, A. (1994). The selectin ligands.

-

JoVE. (2013). Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes. Retrieved from [Link]

Sources

- 1. Intercellular Adhesion Molecule 1 Functions as an Efferocytosis Receptor in Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intercellular Adhesion Molecule 1 Functions as an Efferocytosis Receptor in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the Increase of Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression and the Effect of Exposure in a Hyperbaric Chamber on VCAM-1 in Human Blood Serum: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macrosphelide B suppressed metastasis through inhibition of adhesion of sLe(x)/E-selectin molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | E-selectin in vascular pathophysiology [frontiersin.org]

- 7. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Screening of Macrosphelide A Analogs

Introduction: The Therapeutic Promise of Macrosphelide A and the Rationale for Analog Screening

This compound, a 16-membered macrolide originally isolated from Microsphaeropsis sp., has garnered significant attention in the field of oncology and drug discovery.[1][2] This natural product exhibits a spectrum of promising biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties.[2] Notably, its anticancer effects are multifaceted, targeting several hallmarks of cancer.[3]

Initial studies identified this compound as an inhibitor of cell-cell adhesion, a critical process in tumor metastasis.[1][4][5] Subsequent research has unveiled its ability to induce apoptosis (programmed cell death) and exert cytotoxic effects across various cancer cell lines.[3][4][6] A key breakthrough in understanding its mechanism of action revealed that this compound specifically targets and inactivates key enzymes of the Warburg effect—aerobic glycolysis in cancer cells—namely enolase 1 (ENO1), aldolase A (ALDOA), and fumarate hydratase (FH).[3][6][7] By disrupting the altered metabolism of cancer cells, this compound presents an attractive strategy for selectively targeting tumors while sparing normal cells.[3]

Despite its therapeutic potential, the development of this compound itself into a clinical candidate has been hampered by factors such as modest potency.[8] This has spurred significant interest in the synthesis and evaluation of this compound analogs.[9][10][11][12] The primary goal of screening these analogs is to identify derivatives with improved potency, selectivity, and pharmacokinetic properties, while retaining or enhancing the core anti-cancer activities of the parent compound.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust in vitro screening methods to effectively evaluate this compound analogs. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.

I. Primary Screening: Cytotoxicity Profiling of this compound Analogs

A fundamental first step in evaluating any potential anti-cancer compound is to determine its cytotoxic activity against relevant cancer cell lines.[13][14] The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell viability.[15][16] This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals in an appropriate solvent, the concentration can be quantified by measuring the absorbance at a specific wavelength. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, cytotoxicity of the compound.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., HepG2, MCF-7) to approximately 80% confluency.[3]

-

Trypsinize and resuspend the cells in fresh complete medium.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the analogs in culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Following the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

| Parameter | Recommended Value/Range |

| Cell Seeding Density | 5,000 - 10,000 cells/well |

| Compound Concentration Range | 0.1 nM - 100 µM (logarithmic dilutions) |

| Incubation Time | 48 - 72 hours |

| MTT Concentration | 0.5 mg/mL (final concentration) |

| Absorbance Wavelength | 570 nm |

II. Secondary Screening: Functional Assays

Analogs demonstrating significant cytotoxicity in the primary screen should be further investigated in functional assays that reflect the known mechanisms of action of this compound.

A. Cell Adhesion Inhibition Assay

This assay is crucial for evaluating the anti-metastatic potential of the analogs, a key reported activity of this compound.[5][8] The assay measures the ability of the analogs to inhibit the adhesion of cancer cells to a monolayer of endothelial cells.[17][18]

The process of metastasis involves the adhesion of circulating tumor cells to the endothelial lining of blood vessels.[4] By creating an in vitro co-culture model with a monolayer of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and fluorescently labeled cancer cells, we can quantify the extent of cell adhesion.[19] A reduction in the fluorescence intensity after washing away non-adherent cells indicates that the compound has inhibited the adhesion process.

-

Endothelial Monolayer Preparation:

-

Seed HUVECs into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer (typically 24-48 hours).

-

Activate the endothelial monolayer by treating with a pro-inflammatory cytokine like TNF-α (10 ng/mL) for 4-6 hours prior to the assay to upregulate the expression of adhesion molecules.

-

-

Cancer Cell Labeling and Treatment:

-

Label the cancer cells (e.g., HL-60) with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.[19]

-

Resuspend the labeled cancer cells in assay buffer and treat them with various concentrations of the this compound analogs for 30-60 minutes.

-

-

Co-culture and Adhesion:

-

Remove the activation medium from the HUVEC monolayer and add the treated, labeled cancer cells to each well.

-

Incubate the plate for 30-60 minutes at 37°C to allow for adhesion.

-

-

Washing and Fluorescence Reading:

-

Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cancer cells.

-

Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/520 nm for Calcein-AM).

-

The percentage of adhesion inhibition is calculated as follows:

% Inhibition = 100 - [(Fluorescence of Treated Cells / Fluorescence of Control Cells) x 100]

The IC50 value for adhesion inhibition can then be determined from a dose-response curve.

B. Anti-Angiogenesis: Endothelial Tube Formation Assay

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[20] This assay assesses the potential of this compound analogs to inhibit this process.[21][22][23]

When endothelial cells, such as HUVECs, are cultured on a basement membrane extract (e.g., Matrigel), they undergo morphological changes, aligning and forming capillary-like structures known as tubes. This in vitro process mimics several steps of in vivo angiogenesis. The ability of a compound to disrupt or prevent the formation of these tubular networks is indicative of its anti-angiogenic potential.

-

Plate Coating:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Treatment and Seeding:

-

Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.

-

Treat the HUVECs with various concentrations of the this compound analogs.

-

Seed the treated cells onto the solidified Matrigel at a density of 10,000-20,000 cells per well.

-

-

Incubation and Imaging:

-

Incubate the plate for 4-18 hours at 37°C and 5% CO2.

-

Visualize the formation of the tubular network using a microscope and capture images.

-

-

Quantification:

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Compare the quantitative parameters of tube formation in treated wells to those of the vehicle control. A dose-dependent decrease in tube length, junctions, and loops indicates anti-angiogenic activity.

| Assay Parameter | Recommended Conditions |

| Cell Adhesion | |

| Endothelial Cells | HUVECs |

| Cancer Cells | HL-60, MDA-MB-231 |

| Fluorescent Label | Calcein-AM (2-5 µM) |

| Tube Formation | |

| Matrix | Matrigel |

| Endothelial Cells | HUVECs |

| Incubation Time | 4 - 18 hours |

III. Mechanistic Assays: Elucidating the Mode of Action

Analogs with promising functional activity should be further investigated to confirm their mechanism of action and explore potential off-target effects.

A. Glycolysis Inhibition: Lactate Production Assay

This assay provides a direct measure of the impact of the analogs on the Warburg effect, a known target of this compound.[3][7]

A key feature of aerobic glycolysis is the increased conversion of glucose to lactate, even in the presence of oxygen.[3] Therefore, measuring the amount of lactate released into the culture medium serves as a reliable indicator of glycolytic activity. A decrease in lactate production in cells treated with this compound analogs would suggest that they, like the parent compound, inhibit the glycolytic pathway.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HepG2) in a 24-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the this compound analogs.

-

Incubate for 24-48 hours.

-

-

Sample Collection:

-

Collect the culture medium from each well.

-

Centrifuge the medium to remove any cellular debris.

-

-

Lactate Measurement:

-

Measure the lactate concentration in the collected medium using a commercially available lactate assay kit (colorimetric or fluorometric). These kits typically use lactate oxidase and a probe to generate a signal proportional to the lactate concentration.

-

Follow the manufacturer's protocol for the assay.

-

-